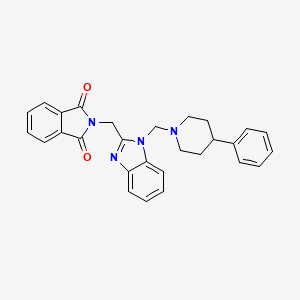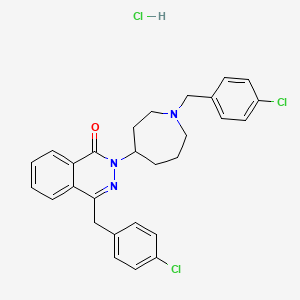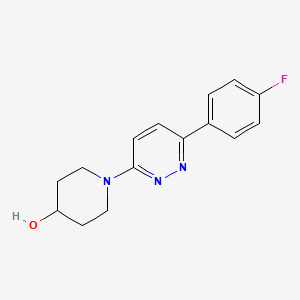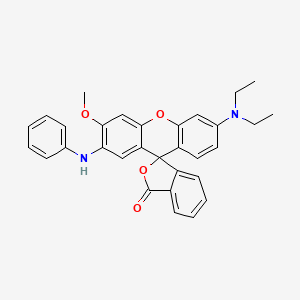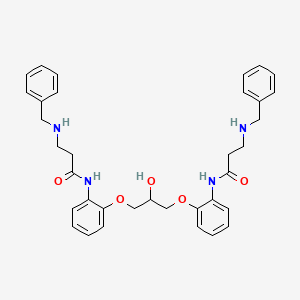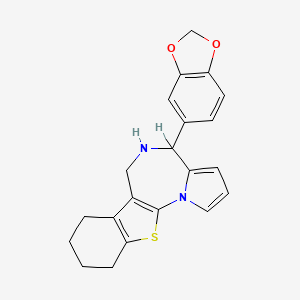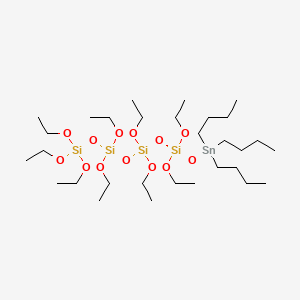
12,12-Dibutyl-4,4,6,6,8,8,10,10-octaethoxy-3,5,7,9,11-pentaoxa-4,6,8,10-tetrasila-12-stannahexadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 12,12-Dibutyl-4,4,6,6,8,8,10,10-octaéthoxy-3,5,7,9,11-pentaoxa-4,6,8,10-tétrasila-12-stannahexadécane est un composé organosilicique complexe de formule moléculaire C30H72O13Si4Sn et d'une masse molaire de 871,94 g/mol. Ce composé se distingue par sa structure unique, qui comprend plusieurs groupes éthoxy et un atome d'étain central, ce qui en fait un sujet d'intérêt dans divers domaines de la recherche scientifique.
Méthodes De Préparation
La synthèse du 12,12-Dibutyl-4,4,6,6,8,8,10,10-octaéthoxy-3,5,7,9,11-pentaoxa-4,6,8,10-tétrasila-12-stannahexadécane implique généralement la réaction du chlorure de tributylétain avec le tétraéthoxysilane en présence d'un catalyseur approprié. Les conditions réactionnelles comprennent souvent une atmosphère inerte, comme l'azote, et une température contrôlée pour garantir l'obtention du produit souhaité. Les méthodes de production industrielle peuvent impliquer la mise à l'échelle de cette réaction avec des conditions optimisées pour obtenir des rendements et une pureté plus élevés.
Analyse Des Réactions Chimiques
Ce composé subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé en utilisant des agents oxydants forts, conduisant à la formation des oxydes correspondants.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs comme l'hydrure de lithium aluminium.
Substitution : Les groupes éthoxy peuvent être substitués par d'autres groupes fonctionnels en utilisant des réactifs et des conditions appropriés.
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et des réactifs de substitution comme les halogénures d'alkyle. Les principaux produits formés dépendent de la réaction spécifique et des conditions employées.
Applications de recherche scientifique
Le 12,12-Dibutyl-4,4,6,6,8,8,10,10-octaéthoxy-3,5,7,9,11-pentaoxa-4,6,8,10-tétrasila-12-stannahexadécane a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme précurseur dans la synthèse d'autres composés organosiliciques et comme réactif dans diverses réactions chimiques.
Biologie : Sa structure unique lui permet d'interagir avec les molécules biologiques, ce qui le rend utile dans les études biochimiques.
Industrie : Utilisé dans la production de matériaux avancés, notamment des polymères et des revêtements.
Mécanisme d'action
Le mécanisme d'action de ce composé implique sa capacité à former des complexes stables avec d'autres molécules par le biais de liaisons de coordination. L'atome d'étain central joue un rôle crucial dans ces interactions, permettant au composé d'agir comme catalyseur ou agent stabilisant dans divers processus chimiques. Les cibles moléculaires et les voies impliquées dépendent de l'application spécifique et de la nature des molécules interagissantes.
Applications De Recherche Scientifique
12,12-Dibutyl-4,4,6,6,8,8,10,10-octaethoxy-3,5,7,9,11-pentaoxa-4,6,8,10-tetrasila-12-stannahexadecane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of this compound involves its ability to form stable complexes with other molecules through coordination bonds. The central tin atom plays a crucial role in these interactions, allowing the compound to act as a catalyst or a stabilizing agent in various chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparaison Avec Des Composés Similaires
Des composés similaires comprennent d'autres composés organosiliciques avec des substituants différents, tels que :
2,2,4,4,6,6,8,8,10,10,12,12-Dodécaméthylcyclohexasiloxane : Utilisé dans l'industrie chimique pour la production de gels et de résines de silicone.
1,11-Di(1-phénylpropyl)-2,2,4,4,6,6,8,8,10,10-décaméthyl-1,3,5,7,9,11-hexaoxa-2,4,6,8,10-pentasilaundécane : Connu pour ses propriétés structurales uniques.
La particularité du 12,12-Dibutyl-4,4,6,6,8,8,10,10-octaéthoxy-3,5,7,9,11-pentaoxa-4,6,8,10-tétrasila-12-stannahexadécane réside dans sa combinaison spécifique de groupes éthoxy et de l'atome d'étain central, qui lui confère des propriétés chimiques et physiques distinctes.
Propriétés
Numéro CAS |
94109-28-1 |
|---|---|
Formule moléculaire |
C30H72O13Si4Sn |
Poids moléculaire |
871.9 g/mol |
Nom IUPAC |
[diethoxy(tributylstannyloxy)silyl] [diethoxy(triethoxysilyloxy)silyl] diethyl silicate |
InChI |
InChI=1S/C18H45O13Si4.3C4H9.Sn/c1-10-20-32(19,21-11-2)29-34(25-15-6,26-16-7)31-35(27-17-8,28-18-9)30-33(22-12-3,23-13-4)24-14-5;3*1-3-4-2;/h10-18H2,1-9H3;3*1,3-4H2,2H3;/q-1;;;;+1 |
Clé InChI |
GTYIOBJDILSBAS-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)O[Si](OCC)(OCC)O[Si](OCC)(OCC)O[Si](OCC)(OCC)O[Si](OCC)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Benzyl-4,5-dihydro-1-[3-[(1-oxotetradecyl)amino]propyl]-2-tridecyl-1H-imidazolium chloride](/img/structure/B12703679.png)
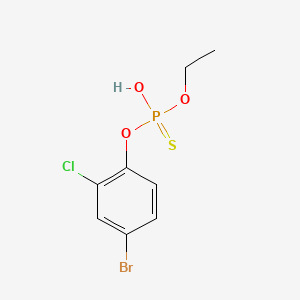
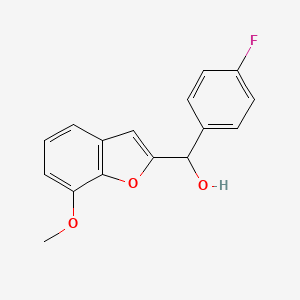
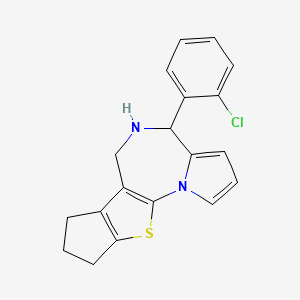
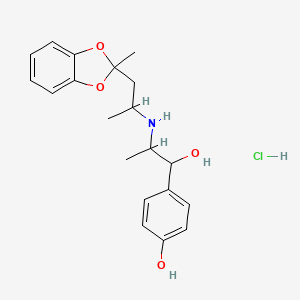
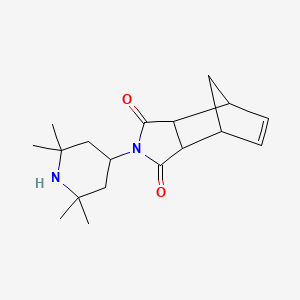
![(E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3-(methoxymethyl)phenyl]ethanone](/img/structure/B12703729.png)
